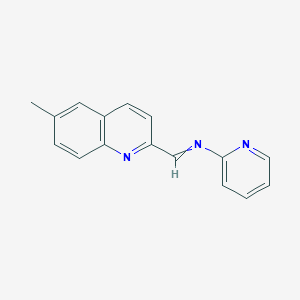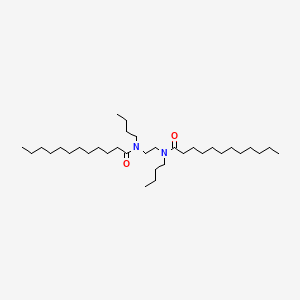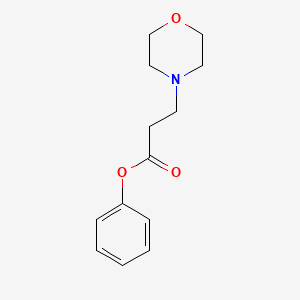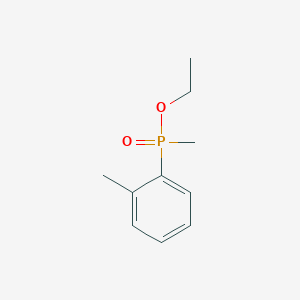
Ethyl methyl(2-methylphenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl(2-methylphenyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl methyl(2-methylphenyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phosphinate with 2-methylphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through distillation or crystallization .
Another method involves the use of a palladium-catalyzed cross-coupling reaction between ethyl phosphinate and 2-methylphenyl halides. This method offers high yields and operational simplicity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl(2-methylphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphinate to phosphine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine
Substitution: Substituted phosphinates with different alkyl or aryl groups
Scientific Research Applications
Ethyl methyl(2-methylphenyl)phosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in medicinal chemistry.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mechanism of Action
The mechanism of action of ethyl methyl(2-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes. For instance, as a metalloprotease inhibitor, the compound binds to the active site of the enzyme, interfering with the enzyme’s ability to catalyze the hydrolysis of peptide bonds. This inhibition is achieved through the formation of a stable complex between the phosphinate group and the metal ion in the enzyme’s active site .
Comparison with Similar Compounds
Ethyl methyl(2-methylphenyl)phosphinate can be compared with other similar compounds, such as:
Methylphenylphosphinate: Lacks the ethyl group, resulting in different chemical properties and reactivity.
Ethylphenylphosphinate: Lacks the methyl group, leading to variations in its applications and effectiveness as an inhibitor.
Diphenylphosphinate: Contains two phenyl groups, making it more hydrophobic and altering its solubility and reactivity.
Properties
CAS No. |
61820-30-2 |
|---|---|
Molecular Formula |
C10H15O2P |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]-2-methylbenzene |
InChI |
InChI=1S/C10H15O2P/c1-4-12-13(3,11)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3 |
InChI Key |
AGFMWTJYAWXSOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


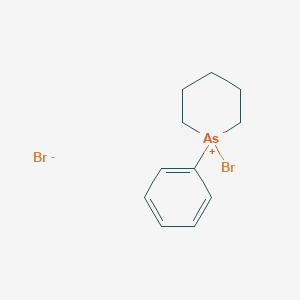
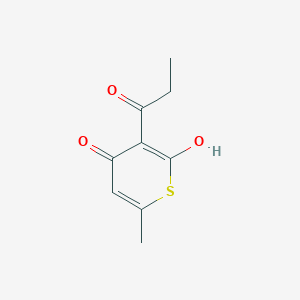
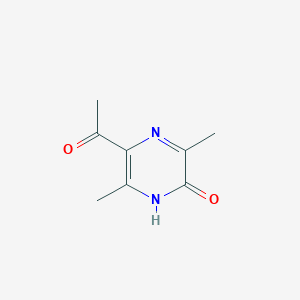
![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-N,N-diethylaniline](/img/structure/B14545945.png)
![4-Pyridinecarboxamide, N-[4-(nonafluorobutoxy)phenyl]-](/img/structure/B14545947.png)
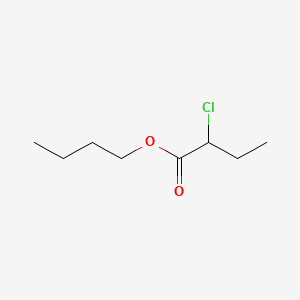
![9-[2-(Dimethoxymethyl)phenyl]-9H-fluorene](/img/structure/B14545960.png)
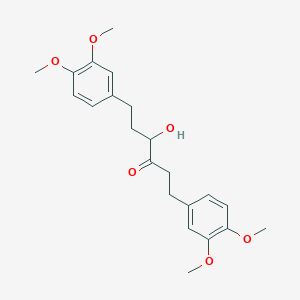
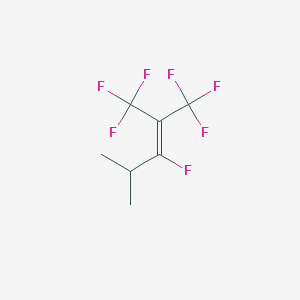
![4-Chloro-6-{(4-chlorophenyl)[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545985.png)
![6-[(7-Aminoheptyl)amino]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B14545989.png)
